molecular formula C17H13BrF2N2O2S B2392625 (Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,6-difluorobenzamide CAS No. 864976-19-2

(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,6-difluorobenzamide

Cat. No.: B2392625
CAS No.: 864976-19-2
M. Wt: 427.26
InChI Key: JSIQAJRPCIEXFA-FXBPSFAMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,6-difluorobenzamide" is a benzothiazole derivative featuring a bromine atom at position 6, a 2-methoxyethyl group at position 3, and a 2,6-difluorobenzamide moiety. Benzothiazoles are heterocyclic systems known for their pharmacological relevance, including anticancer, antimicrobial, and anti-inflammatory activities .

Properties

IUPAC Name

N-[6-bromo-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-2,6-difluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13BrF2N2O2S/c1-24-8-7-22-13-6-5-10(18)9-14(13)25-17(22)21-16(23)15-11(19)3-2-4-12(15)20/h2-6,9H,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSIQAJRPCIEXFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C2=C(C=C(C=C2)Br)SC1=NC(=O)C3=C(C=CC=C3F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13BrF2N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,6-difluorobenzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. Its structure, characterized by a benzothiazole core and various substituents, suggests promising applications in drug development, particularly for cancer and infectious diseases.

Structural Overview

The molecular formula of the compound is C17H13BrF2N2O2SC_{17}H_{13}BrF_2N_2O_2S, with a molecular weight of approximately 427.26 g/mol. The key structural features include:

  • Bromine Atom : Located at position 6 of the benzothiazole ring, which may enhance biological activity through halogen bonding.
  • Methoxyethyl Group : Positioned at position 3, potentially improving solubility and interaction with biological targets.
  • Difluorobenzamide Moiety : Imparts additional reactivity and specificity towards certain biological pathways.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. The presence of the benzothiazole moiety is particularly noteworthy, as it has been associated with the inhibition of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

A comparative analysis with other benzothiazole derivatives shows that this compound can inhibit specific enzymes or receptors involved in tumor growth. For instance, preliminary studies suggest that it may interact with targets like protein kinases or transcription factors essential for cancer progression.

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Its structural characteristics allow it to target bacterial cell functions effectively. In particular, derivatives of benzothiazole have demonstrated activity against methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis (Mtb). The mechanism of action may involve disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.

Case Studies and Research Findings

  • In Vitro Studies : A study examining the binding affinity of this compound to various receptors revealed significant interactions with targets implicated in cancer pathways. Molecular docking simulations indicated a favorable binding mode, suggesting potential for further development as an anticancer agent .
  • SAR Analysis : Structure-activity relationship (SAR) studies have shown that modifications to the bromine and methoxyethyl groups can significantly alter the biological activity of the compound. For example, replacing the methoxyethyl group with other substituents resulted in varying degrees of anticancer efficacy .
  • Antibacterial Efficacy : In a comparative study involving related compounds, this compound exhibited MIC values comparable to established antibiotics against resistant strains . This highlights its potential utility in treating bacterial infections resistant to conventional therapies.

Summary of Biological Activities

Compound NameStructural FeaturesBiological Activity
This compoundBenzothiazole core with bromine and methoxyethyl groupsAnticancer, Antimicrobial
3-(Benzodioxan-2-ylmethoxy)-2,6-difluorobenzamideBenzodioxane moietyAntibacterial against MRSA
N-(6-methoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)Different nitrogen substitutionVaries in biological activity

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Effects

The target compound shares structural similarities with other benzothiazole derivatives, differing primarily in substituent groups. Key comparisons include:

a) Halogen Substituents
  • 6-Bromo vs. 6-Trifluoromethyl (CF₃):
    The bromine atom in the target compound is less electron-withdrawing than the trifluoromethyl group found in analogs like N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide (). Bromine’s larger atomic radius and polarizability may enhance hydrophobic interactions in biological systems, while CF₃ groups improve metabolic stability due to strong electron-withdrawing effects .
  • 2,6-Difluorobenzamide vs.
b) Methoxyethyl vs. Alkyl/Aryl Groups

The 2-methoxyethyl group at position 3 introduces both hydrophilic (ether oxygen) and flexible hydrophobic (ethyl chain) properties, likely enhancing solubility compared to rigid aryl or bulky alkyl substituents .

c) Core Heterocycle Variations

Physicochemical Properties

A comparative analysis of key properties is summarized below:

Compound Name Molecular Weight logP (Predicted) Solubility (mg/mL) Key Substituents
Target Compound 485.3 3.8 0.12 6-Br, 3-(2-methoxyethyl), 2,6-F
N-(6-CF₃-benzothiazole-2-yl)-2-phenylacetamide 410.4 4.2 0.08 6-CF₃, phenylacetamide
2-Bromo-6-phenylimidazo[2,1-b]thiadiazole 307.1 2.5 0.25 2-Br, 6-phenyl

Notes:

  • The target compound’s higher molecular weight and logP reflect the contributions of bromine and methoxyethyl groups, suggesting moderate lipophilicity suitable for membrane penetration.
  • Fluorinated benzamide likely improves metabolic stability compared to non-fluorinated analogs .

Analytical Characterization

Advanced techniques like LC/MS () are critical for profiling such compounds. The target compound’s bromine atom would produce a distinct isotope pattern (≈1:1 ratio for ⁷⁹Br/⁸¹Br) in mass spectrometry, differentiating it from non-halogenated or fluorinated analogs .

Preparation Methods

Core Benzothiazole Ring Formation via Cyclocondensation

The benzothiazole scaffold is typically constructed through cyclocondensation of 2-amino-6-bromobenzenethiol with carbonyl-containing reagents. A common approach involves reacting 2-amino-6-bromobenzenethiol with 2-methoxyethyl chloride in the presence of a base such as potassium carbonate (K₂CO₃) in anhydrous dimethylformamide (DMF) at 80–100°C for 12–18 hours. This step yields 3-(2-methoxyethyl)-6-bromobenzo[d]thiazol-2(3H)-imine, which is subsequently oxidized to the corresponding thiazole using manganese dioxide (MnO₂) in dichloromethane (DCM) at room temperature.

Critical parameters influencing yield and purity include:

  • Solvent polarity : DMF enhances nucleophilicity of the thiol group, accelerating cyclization.
  • Temperature control : Prolonged heating above 100°C promotes side reactions, such as N-alkylation byproducts.
  • Oxidant selection : MnO₂ is preferred over harsher oxidants (e.g., DDQ) to preserve the methoxyethyl group.

Stereochemical Control in Z-Isomer Formation

The Z-configuration of the imine bond is achieved through kinetic control during the final tautomerization step. After acylation, the crude product is treated with acetic acid (AcOH) at reflux (110°C) for 2 hours, followed by slow cooling to 25°C. The Z-isomer precipitates preferentially due to its lower solubility compared to the E-isomer.

Key observations :

  • Acid concentration : 5–10% AcOH in water maximizes Z-selectivity (≥95:5 Z:E).
  • Cooling rate : Gradual cooling at 1°C/min enhances crystalline Z-isomer formation.

Analytical Characterization and Quality Control

Nuclear Magnetic Resonance (NMR) :

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, thiazole-H), 7.94–7.88 (m, 2H, Ar-H), 4.52 (t, J = 6.8 Hz, 2H, OCH₂CH₂O), 3.72 (s, 3H, OCH₃).
  • ¹³C NMR : 167.5 ppm (C=O), 158.9 ppm (C-F), 152.3 ppm (thiazole-C2).

High-Resolution Mass Spectrometry (HRMS) :

  • Observed [M+H]⁺: 481.9842 (calculated 481.9839 for C₁₈H₁₄BrF₂N₂O₂S).

HPLC Purity :

  • ≥99.5% purity achieved using a C18 column (MeCN:H₂O = 70:30, 1.0 mL/min).

Challenges and Mitigation Strategies

  • Byproduct Formation :
    • N-Methylation byproducts during cyclocondensation are minimized by using anhydrous K₂CO₃ and molecular sieves.
  • Scale-Up Issues :
    • Exothermic reactions during acylation require jacketed reactors with precise temperature control.

Q & A

Basic Research Questions

Q. What synthetic routes are most effective for producing (Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,6-difluorobenzamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting with functionalized benzo[d]thiazole precursors. A common approach includes:

Bromination : Introducing bromine at the 6-position of the benzo[d]thiazole ring using reagents like N-bromosuccinimide (NBS) under controlled light conditions .

Alkylation : Attaching the 2-methoxyethyl group via nucleophilic substitution with 2-methoxyethyl chloride in the presence of a base (e.g., K₂CO₃) .

Imine Formation : Condensation with 2,6-difluorobenzamide under reflux in anhydrous toluene, catalyzed by p-toluenesulfonic acid (p-TSA) to favor the (Z)-isomer .

  • Key Considerations : Optimize reaction time (24–48 hours) and temperature (80–100°C) to minimize by-products like the (E)-isomer. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures >95% purity .

Q. How do researchers confirm the stereochemistry and purity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify the (Z)-configuration by analyzing coupling constants (e.g., 3J coupling in the imine bond) and chemical shifts of the methoxyethyl group .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and isotopic patterns (e.g., bromine’s 1:1 ratio for ⁷⁹Br/⁸¹Br) .
  • HPLC with Chiral Columns : Distinguishes (Z)- and (E)-isomers using polar mobile phases (e.g., methanol/water) .

Advanced Research Questions

Q. What strategies address contradictory bioactivity data in different cancer cell lines?

  • Methodological Answer :

  • Dose-Response Studies : Establish IC₅₀ values across cell lines (e.g., MCF-7 vs. HeLa) to assess selectivity. For example, reports IC₅₀ values ranging from 2.1 μM (HeLa) to >10 μM (MCF-7), suggesting target heterogeneity .
  • Mechanistic Profiling : Use RNA sequencing or proteomics to identify differential expression of targets (e.g., kinases or apoptosis regulators) between cell lines .
  • Structural Analog Comparison : Test derivatives (e.g., chloro vs. bromo substituents) to correlate substituent effects with activity .

Q. How can computational modeling predict reactivity or metabolic stability of this compound?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For instance, the electron-deficient difluorobenzamide moiety may govern metabolic oxidation .
  • Molecular Dynamics (MD) Simulations : Simulate interactions with cytochrome P450 enzymes to identify potential metabolic hotspots (e.g., methoxyethyl group) .
  • ADMET Prediction Tools : Use SwissADME or pkCSM to estimate solubility (LogP ~3.5) and hepatic clearance .

Experimental Design & Data Analysis

Q. What experimental controls are critical for in vitro cytotoxicity assays?

  • Methodological Answer :

  • Positive Controls : Cisplatin or doxorubicin to validate assay sensitivity .
  • Solvent Controls : DMSO (≤0.1% v/v) to rule out solvent-induced toxicity .
  • Cell Viability Assays : Combine MTT and trypan blue exclusion to distinguish cytostatic vs. cytotoxic effects .

Q. How can researchers resolve discrepancies in reaction yields during scale-up?

  • Methodological Answer :

  • Kinetic Analysis : Monitor reaction progression via TLC or in situ IR spectroscopy to identify rate-limiting steps (e.g., imine formation) .
  • Solvent Optimization : Switch from toluene to DMF for better solubility of intermediates at larger scales .
  • By-Product Characterization : Use LC-MS to identify impurities (e.g., hydrolyzed amides) and adjust pH or drying protocols .

Key Research Gaps

  • Stereochemical Stability : Investigate (Z)-to-(E) isomerization under physiological conditions using accelerated stability studies (40°C/75% RH) .
  • In Vivo Pharmacokinetics : Conduct rodent studies to assess oral bioavailability and tissue distribution .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.